4-Phenylbutanamide
CAS No.: 1199-98-0
Cat. No.: VC20979698
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1199-98-0 |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 4-phenylbutanamide |
| Standard InChI | InChI=1S/C10H13NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) |
| Standard InChI Key | LEPWUMPXISBPIB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCCC(=O)N |
| Canonical SMILES | C1=CC=C(C=C1)CCCC(=O)N |
Introduction
Chemical Structure and Properties
4-Phenylbutanamide, with the molecular formula C10H13NO, is a derivative of butanamide featuring a phenyl group attached to the fourth carbon atom of the butanamide chain . This structural arrangement gives the compound its distinctive chemical and biological properties, making it relevant for various scientific applications.
Molecular Information
The molecular structure of 4-Phenylbutanamide consists of a phenyl ring connected to a four-carbon chain that terminates with an amide functional group. This specific arrangement contributes to the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| CAS Number | 1199-98-0 |
| Chemical Classification | Amide derivative |
Chemical Identifiers
Scientific databases and chemical registries employ various identifiers to catalog and reference 4-Phenylbutanamide, facilitating research and regulatory documentation.
| Identifier Type | Value |
|---|---|
| PubChem CID | 263363 |
| InChI | InChI=1S/C10H13NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) |
| InChIKey | ZJZOQHWHHXGFHD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCCC(=O)N |
Physical and Chemical Characteristics
The physical and chemical characteristics of 4-Phenylbutanamide influence its behavior in various experimental settings and applications. Understanding these properties is essential for researchers working with this compound.
4-Phenylbutanamide typically appears as a crystalline solid at room temperature. Its solubility profile shows moderate solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), while exhibiting limited solubility in water. This solubility pattern is consistent with its structural features – the hydrophobic phenyl group and the moderately polar amide functionality .
Synthesis and Preparation Methods
Several synthetic routes can be employed to produce 4-Phenylbutanamide, each with specific advantages depending on the research context and available resources.
Synthetic Pathways
The synthesis of 4-Phenylbutanamide typically involves the amidation of 4-phenylbutanoic acid or the partial hydrolysis of the corresponding nitrile. These fundamental synthetic approaches provide researchers with options based on available starting materials and desired reaction conditions.
Laboratory-Scale Synthesis
For laboratory-scale preparation, the most common method involves the activation of 4-phenylbutanoic acid followed by reaction with ammonia or ammonium salts. This reaction pathway typically requires coupling reagents to facilitate the formation of the amide bond.
The reaction can be represented as:
C6H5(CH2)3COOH + NH3 → C6H5(CH2)3CONH2 + H2O
This synthetic route generally delivers high yields when performed under appropriate conditions, making it suitable for research applications where pure samples of 4-Phenylbutanamide are required .
Chemical Reactivity and Transformations
The reactivity profile of 4-Phenylbutanamide is largely determined by its functional groups, particularly the amide moiety and the phenyl ring.
Amide Group Reactions
The amide group in 4-Phenylbutanamide can undergo several transformations that are characteristic of amides in general:
-
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to regenerate 4-phenylbutanoic acid.
-
Reduction: Using strong reducing agents such as lithium aluminum hydride (LiAlH4), the amide can be reduced to form 4-phenylbutylamine.
-
Dehydration: When treated with dehydrating agents like phosphorus pentoxide (P2O5), the amide can be converted to the corresponding nitrile.
Phenyl Ring Modifications
The phenyl ring in 4-Phenylbutanamide can participate in various electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule. These modifications expand the potential applications of 4-Phenylbutanamide derivatives in research and pharmaceutical development .
Biological Activity and Pharmacological Implications
Though specific research on 4-Phenylbutanamide itself is somewhat limited in the available search results, its structural features suggest potential biological activities that may be exploited in pharmaceutical research.
Structure-Activity Relationships
The structure of 4-Phenylbutanamide combines a hydrophobic phenyl group with a polar amide functionality, creating a molecule with amphipathic characteristics. This structural arrangement allows the compound to interact with various biological targets, particularly proteins with hydrophobic binding pockets and hydrogen-bonding capabilities.
Research Applications and Findings
4-Phenylbutanamide serves as an important building block in organic synthesis and pharmaceutical research, with applications spanning multiple scientific disciplines.
Role in Organic Synthesis
In organic synthesis, 4-Phenylbutanamide functions as a versatile intermediate for the preparation of more complex molecules. Its relatively simple structure, combined with the reactivity of its functional groups, makes it a valuable starting material for diverse synthetic pathways.
Pharmaceutical Research
The pharmaceutical industry utilizes 4-Phenylbutanamide and its derivatives in drug discovery programs. Its structural features make it a candidate for medicinal chemistry investigations, particularly in the development of compounds targeting neurological disorders and inflammatory conditions.
Analytical Applications
Comparative Analysis with Related Compounds
Understanding the relationship between 4-Phenylbutanamide and structurally similar compounds provides valuable insights into its chemical behavior and potential applications.
Comparison with Other Amides
When compared to other amides, 4-Phenylbutanamide exhibits distinct characteristics due to the presence of the phenyl group. This structural element influences properties such as solubility, melting point, and biological activity.
| Compound | Structure | Key Differences |
|---|---|---|
| 4-Phenylbutanamide | C6H5(CH2)3CONH2 | Base compound |
| N-Methyl-4-phenylbutanamide | C6H5(CH2)3CONHCH3 | Additional methyl group on nitrogen increases lipophilicity |
| N-Benzyl-4-phenylbutanamide | C6H5(CH2)3CONHCH2C6H5 | Benzyl group on nitrogen alters receptor binding profile |
Structure-Property Relationships
The study of structure-property relationships reveals how modifications to the 4-Phenylbutanamide scaffold affect physicochemical properties and biological activities. These insights guide the rational design of derivatives with enhanced properties for specific applications .
Future Research Directions
The current understanding of 4-Phenylbutanamide points to several promising avenues for future research that could expand its applications and enhance its utility in various scientific fields.
Structural Modifications
Systematic modification of the 4-Phenylbutanamide structure could yield derivatives with improved properties for specific applications. Potential modifications include:
-
Substitution on the phenyl ring to alter electronic and steric properties
-
Extension or shortening of the carbon chain between the phenyl and amide groups
-
Incorporation of additional functional groups to create multifunctional molecules
Advanced Biological Screening
Comprehensive biological screening of 4-Phenylbutanamide and its derivatives could reveal previously undiscovered activities. High-throughput screening technologies, coupled with computational modeling, offer efficient approaches for identifying potential therapeutic applications.
Sustainable Synthesis Methods
Development of more sustainable and environmentally friendly methods for synthesizing 4-Phenylbutanamide represents another important research direction. Green chemistry approaches, such as catalytic methods and solvent-free reactions, could reduce the environmental impact of its production while potentially improving yields and purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume